

A Technical Guide to the Spectroscopic Characterization of Antofine

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Compound of Interest

Compound Name: Antofine

Cat. No.: B1663387

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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of **Antofine**, a phenanthroindolizidine alkaloid of significant interest for its potential therapeutic properties. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.

Antofine, with the molecular formula $C_{23}H_{25}NO_3$, possesses a complex pentacyclic structure that gives rise to a unique spectroscopic fingerprint.^[1] Accurate characterization is paramount for confirming its identity and purity, which are critical prerequisites for any subsequent biological or pharmacological investigations.

Spectroscopic Data for Antofine

The following tables summarize the key spectroscopic data for **Antofine**, compiled from various sources. These data provide a quantitative basis for the identification and structural elucidation of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for **Antofine**

Technique	Nucleus	Solvent	Chemical Shift (δ) in ppm
^1H NMR	^1H	CDCl_3	Data not explicitly available in a compiled format in the search results.
^{13}C NMR	^{13}C	CDCl_3	Data not explicitly available in a compiled format in the search results.

Table 2: Mass Spectrometry (MS) Data for **Antofine**

Technique	Ionization Mode	Parameter	Value
High-Resolution Mass Spectrometry (HRMS)	Electrospray Ionization (ESI)	Molecular Formula	$\text{C}_{23}\text{H}_{25}\text{NO}_3$ [1]
Exact Mass	363.1834 g/mol [1]		
$[\text{M}+\text{H}]^+$	Specific fragmentation data not available in search results.		

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Antofine**

Technique	Sample Preparation	Characteristic Peaks
Fourier-Transform Infrared (FT-IR) Spectroscopy	KBr pellet	Specific peak data for Antofine not available in search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy	Methanol	λ_{max} : Specific wavelength data for Antofine not available in search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on established practices for the analysis of natural products and can be adapted for the characterization of **Antofine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Antofine**.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of purified **Antofine** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is free of particulate matter.
- Instrumentation:
 - Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C .
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - ^{13}C NMR: Acquire the spectrum with proton decoupling. Use the solvent signal (CDCl_3 at δ 77.16 ppm) as a reference.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Antofine**.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **Antofine** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
 - A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode.
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion as the precursor.
- Data Analysis:
 - Determine the exact mass and calculate the elemental composition.
 - Analyze the fragmentation pattern to identify characteristic losses and structural motifs. The fragmentation of alkaloids often involves cleavages of the ring systems and loss of substituents.^{[2][3]}

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Antofine**.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Thoroughly mix approximately 1-2 mg of dry, finely ground **Antofine** with about 100-200 mg of spectroscopic grade potassium bromide (KBr).
- Press the mixture in a die under high pressure to form a transparent pellet.
- Instrumentation:
 - A Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
- Data Analysis:
 - Identify characteristic absorption bands corresponding to functional groups such as C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **Antofine**.

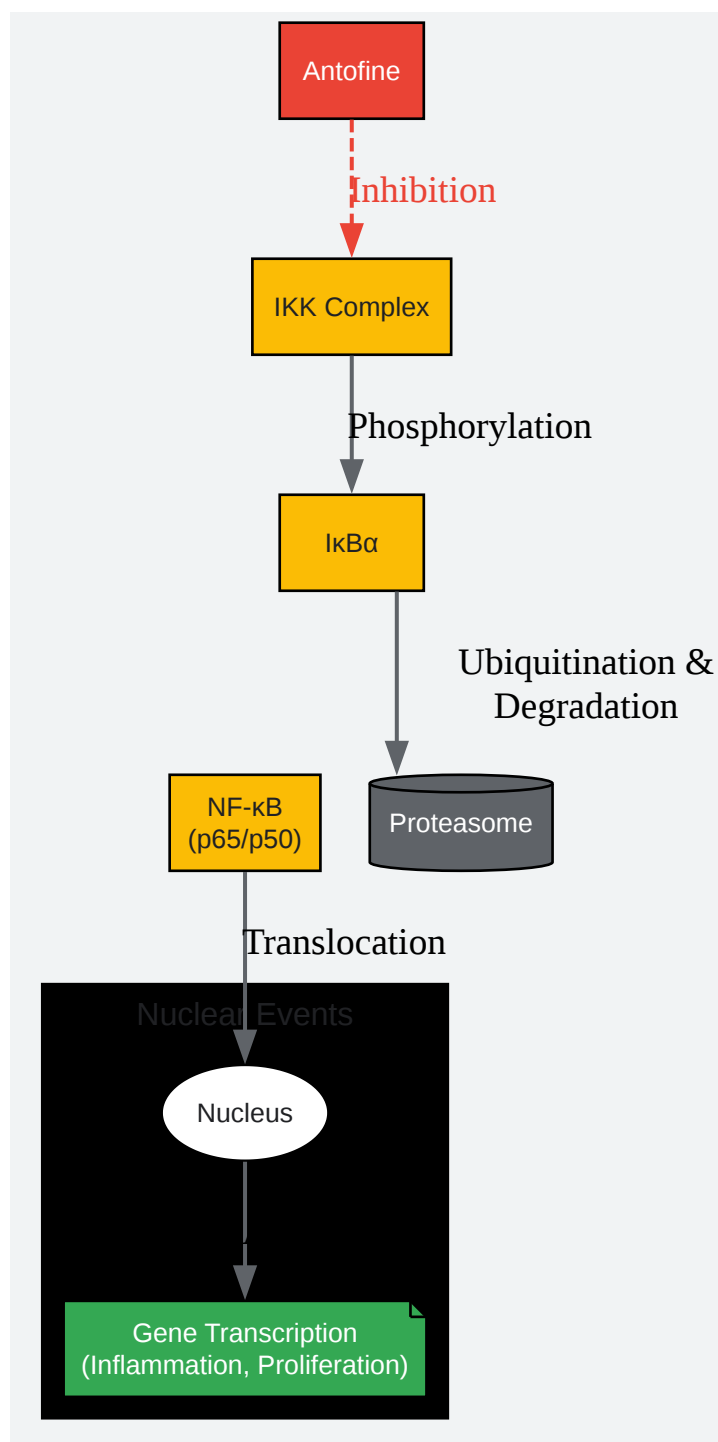
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **Antofine** in a UV-grade solvent, such as methanol or ethanol.
- Instrumentation:
 - A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use the pure solvent as a blank to zero the instrument.

- Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}), which are characteristic of the chromophoric system of the molecule.

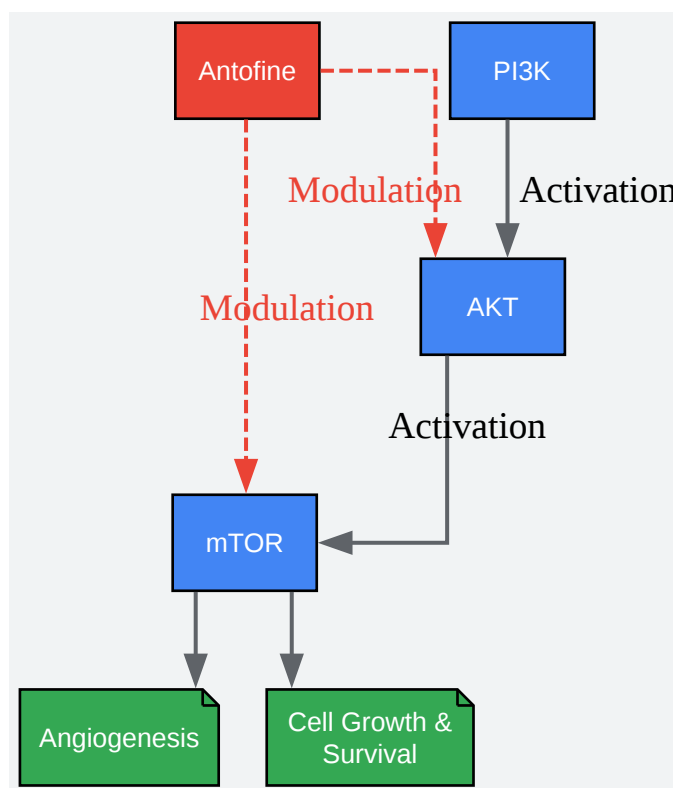
Signaling Pathway Visualizations

Antofine has been reported to exert its biological effects through the modulation of key cellular signaling pathways, including the NF- κ B and AKT/mTOR pathways.[4][5][6] The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.



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Caption: Inhibition of the NF-κB signaling pathway by **Antofine**.



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Caption: Modulation of the AKT/mTOR signaling pathway by **Antofine**.

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